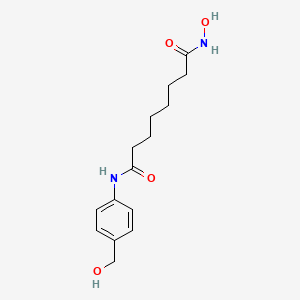
1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine is a fluorinated organic compound with the molecular formula C₄F₁₁N. This compound is known for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine typically involves the reaction of trifluoromethylamine with pentafluoroethane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production. The compound is purified through distillation and other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Fluorinated amides and nitriles.
Reduction: Less fluorinated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate and in the development of fluorinated drugs.
Industry: Employed in the production of specialty chemicals, fluorinated polymers, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and interact with various biological molecules. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar reactivity and applications.
Perfluoroisobutylene: Known for its use in polymer production and as a chemical intermediate.
Tris(pentafluoroethyl)amine: Used in similar applications due to its high fluorine content.
Uniqueness
1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine is unique due to its specific molecular structure, which provides a balance of stability and reactivity. Its high fluorine content makes it particularly valuable in applications requiring chemical resistance and thermal stability.
Eigenschaften
CAS-Nummer |
815-28-1 |
|---|---|
Molekularformel |
C4F11N |
Molekulargewicht |
271.03 g/mol |
IUPAC-Name |
1,1,2,2,2-pentafluoro-N,N-bis(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C4F11N/c5-1(6,7)2(8,9)16(3(10,11)12)4(13,14)15 |
InChI-Schlüssel |
CGYSGEFXYQMNJM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(N(C(F)(F)F)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)


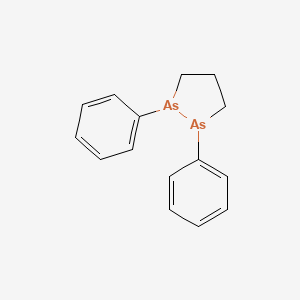
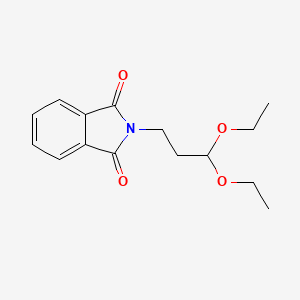
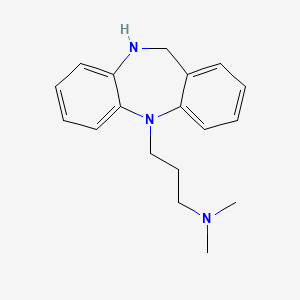
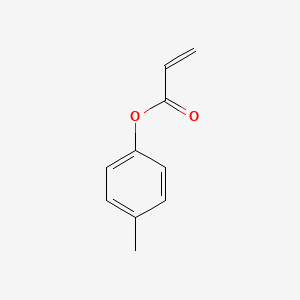
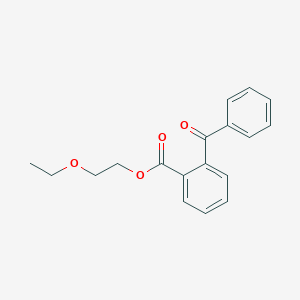
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
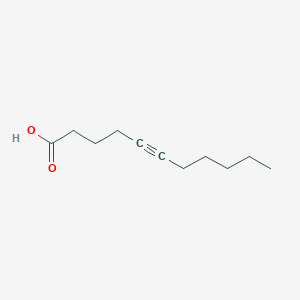
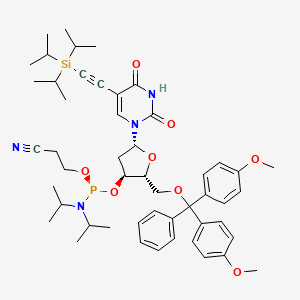
![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
